molecular formula C4H9FN2 B6360155 4-Fluoro-4-methylpyrazolidine CAS No. 144758-30-5

4-Fluoro-4-methylpyrazolidine

Cat. No.: B6360155
CAS No.: 144758-30-5
M. Wt: 104.13 g/mol
InChI Key: YLOFXNSABQJLGP-UHFFFAOYSA-N
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Description

4-Fluoro-4-methylpyrazolidine is a heterocyclic organic compound characterized by a five-membered ring containing two nitrogen atoms at adjacent positions, with a fluorine and a methyl group attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-4-methylpyrazolidine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reaction of 4-methylpyrazolidine with a fluorinating agent such as Selectfluor®. This reaction is usually carried out in an organic solvent like acetonitrile at room temperature, yielding this compound with high selectivity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-4-methylpyrazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives, while substitution reactions can produce various substituted pyrazolidines .

Scientific Research Applications

4-Fluoro-4-methylpyrazolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-4-methylpyrazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

    Pyrazole: A five-membered ring with two adjacent nitrogen atoms, but without the fluorine and methyl groups.

    Pyrazoline: A reduced form of pyrazole with a similar ring structure.

    Pyrazolidine: A fully saturated analog of pyrazole.

Uniqueness: 4-Fluoro-4-methylpyrazolidine is unique due to the presence of both a fluorine and a methyl group on the same carbon atom. This structural feature imparts distinct chemical and biological properties, such as increased stability and specific reactivity patterns, making it valuable for various applications .

Properties

IUPAC Name

4-fluoro-4-methylpyrazolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9FN2/c1-4(5)2-6-7-3-4/h6-7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOFXNSABQJLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNNC1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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